2-(2-Bromophenyl)thiazole
Description
Overview of Thiazole (B1198619) Derivatives in Heterocyclic Chemistry
Thiazoles are a class of five-membered heterocyclic compounds containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. globalresearchonline.netanalis.com.my This unique aromatic ring structure is a fundamental component in numerous natural and synthetic compounds, including the essential Vitamin B1 (thiamine). analis.com.my The thiazole nucleus serves as a versatile building block in medicinal chemistry due to its ability to interact with a wide range of biological targets. fabad.org.trnih.gov Consequently, thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. analis.com.myfabad.org.tr The structural versatility of the thiazole ring, with reactive sites at positions 2, 4, and 5, allows for extensive functionalization, enabling chemists to modulate the compound's physicochemical and biological properties. analis.com.mynih.gov
Significance of Bromophenyl Substitution in Thiazole Scaffolds
The introduction of a bromophenyl group onto the thiazole scaffold significantly influences the molecule's properties and reactivity. The bromine atom, being a halogen, is an electron-withdrawing group that can modulate the electronic distribution within the thiazole ring system. This alteration of electronic properties can, in turn, affect the compound's interaction with biological targets and its potential for further chemical transformations.
The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki and Heck reactions. mdpi.com This synthetic versatility allows for the facile introduction of diverse functional groups, leading to the creation of extensive libraries of novel compounds for screening in drug discovery and materials science. mdpi.com For instance, the bromophenyl moiety has been shown to enhance the antimicrobial and antifungal activities of certain thiazole derivatives. nih.govchula.ac.th In the realm of materials science, the electronic properties imparted by the bromophenyl group make these compounds suitable for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs). chemimpex.comnih.gov
Historical Context and Current Research Trajectories Pertaining to 2-(2-Bromophenyl)thiazole Analogs
The synthesis of thiazole derivatives has a long history, with the Hantzsch thiazole synthesis, first reported in the late 19th century, remaining a widely used method. niscpr.res.inresearchgate.net This method typically involves the condensation of an α-haloketone with a thioamide. researchgate.net Over the years, numerous modifications and new synthetic routes have been developed to access a wide array of substituted thiazoles. nih.govacs.org
Initially, research on thiazole derivatives was heavily focused on their applications in the dye and rubber industries. However, the discovery of the thiazole ring in naturally occurring bioactive molecules like penicillin spurred intense investigation into their medicinal properties. arabjchem.org
Current research on this compound and its analogs is multifaceted. In medicinal chemistry, there is a strong focus on developing novel therapeutic agents. Researchers are exploring the structure-activity relationships of these compounds to optimize their efficacy against various diseases, including cancer and microbial infections. nih.govacs.orgnih.gov The ability to use the bromo-substituent for further chemical elaboration is a key strategy in this endeavor. nih.gov
In the field of materials science, this compound derivatives are being investigated for their photophysical properties. niscpr.res.innih.gov Their potential use in organic electronics, particularly in OLEDs, is an active area of research, with studies focusing on tuning their emission characteristics through structural modifications. mdpi.comchemimpex.comnih.gov Furthermore, the unique electronic and structural features of these compounds make them promising candidates for the development of novel sensors and catalysts. rsc.orgacs.org The exploration of their liquid crystalline properties is another burgeoning research direction. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data related to this compound and its derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application/Property |
|---|---|---|---|---|
| 2-(4-Bromophenyl)thiazole | 27149-27-5 | C9H6BrNS | 240.12 | Intermediate in organic synthesis |
| This compound-4-carboxylic acid | 955400-49-4 | C10H6BrNO2S | 299.13 | Building block for pharmaceuticals |
| Ethyl this compound-4-carboxylate | 885278-78-4 | C12H10BrNO2S | 328.18 | Intermediate in drug synthesis |
| 2-(4-Bromophenyl)thiazole-4-carbaldehyde | 21166-30-3 | C10H6BrNOS | 284.13 | Organic electronics (OLEDs) |
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKTWTQELZBNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312100 | |
| Record name | 2-(2-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30216-46-7 | |
| Record name | 2-(2-Bromophenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Bromophenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 2 Bromophenyl Thiazole and Its Derivatives
Thiazole (B1198619) Ring Synthesis Pathways Incorporating Bromophenyl Moieties
The formation of the thiazole ring is the cornerstone of synthesizing 2-(2-bromophenyl)thiazole. Various strategies have been developed to construct this heterocyclic core with the desired bromophenyl substituent already in place or introduced during the synthetic sequence.
Hantzsch Cyclocondensation Reactions with Bromoacetophenones
The Hantzsch thiazole synthesis is a classical and widely employed method for the construction of thiazole rings. chemhelpasap.comnih.gov This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. chemhelpasap.comyoutube.com In the context of this compound, this would involve the reaction of a 2-bromo-1-(2-bromophenyl)ethan-1-one with a suitable thioamide. The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
The versatility of the Hantzsch synthesis allows for the preparation of a wide range of substituted thiazoles by varying the α-haloketone and the thioamide starting materials. nih.govasianpubs.org For instance, the reaction of 2-bromoacetophenone (B140003) with thiourea (B124793) is a common method to produce 2-aminophenylthiazoles. chemhelpasap.comorganic-chemistry.org This high-yielding reaction is often simple to perform and the resulting thiazole products can sometimes be precipitated from the reaction mixture, simplifying purification. chemhelpasap.comyoutube.com
Table 1: Examples of Hantzsch Thiazole Synthesis
| α-Haloketone | Thioamide/Thiourea | Product Type |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole |
| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Substituted 4-phenyl-1,3-thiazole derivatives |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted Hantzsch thiazole derivatives |
Cyclization Reactions Involving Halogenated Phenyl Precursors and Thioamides
Beyond the direct use of bromoacetophenones, other cyclization strategies involving various halogenated phenyl precursors and thioamides are also utilized. These methods provide alternative routes to the 2-(bromophenyl)thiazole scaffold. One such approach involves the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioamides or thioureas, which leads to the formation of thiazoles. nih.gov This method offers a different disconnection approach for the thiazole ring synthesis.
One-Pot Synthetic Procedures for Fused Thiazole Systems
The development of one-pot multicomponent reactions represents a significant advancement in synthetic efficiency and sustainability. nih.govresearchgate.net These procedures allow for the synthesis of complex thiazole derivatives in a single step from simple starting materials, often with high atom economy. ijcce.ac.ir For example, a one-pot condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde can yield complex thiazole derivatives. ijcce.ac.ir Similarly, the reaction of phenacyl bromide, thiosemicarbazide, and various aldehydes or ketones can be used to synthesize hydrazinyl-thiazoles in a one-pot fashion. researchgate.net These methods are advantageous due to their operational simplicity, shorter reaction times, and often environmentally benign conditions. acgpubs.org
Synthesis of Dihydrothiazole and Thiazolidinone Derivatives
The synthesis of partially saturated thiazole analogues, such as dihydrothiazoles and thiazolidinones, is also of considerable interest. These scaffolds are present in numerous biologically active molecules. Thiazolidinones can be synthesized through the cyclization of thiosemicarbazones with reagents like chloroacetic acid or maleic anhydride. mdpi.comsysrevpharm.orgbuet.ac.bd For instance, the reaction of a thiosemicarbazone with ethyl 2-chloroacetate can yield a 4-thiazolidinone (B1220212) derivative. researchgate.net These reactions provide access to a different class of thiazole-related heterocycles with distinct chemical and biological properties.
Bromine Introduction and Functionalization Methodologies on the Phenyl Ring
The introduction of a bromine atom onto the phenyl ring of a pre-formed thiazole is a key strategy for accessing 2-(bromophenyl)thiazole derivatives. Direct bromination of a phenylthiazole scaffold can be achieved through electrophilic aromatic substitution. The position of bromination on the phenyl ring is directed by the existing substituents and the reaction conditions employed. For instance, the bromination of 2-phenylthiazole (B155284) can be controlled to introduce bromine at specific positions on the phenyl ring. Furthermore, the bromine atom itself can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the introduction of a wide range of substituents and the construction of more complex molecules.
Derivatization and Structural Modification of the Thiazole Core
The this compound scaffold can be further modified at various positions on the thiazole ring to generate a library of derivatives with diverse properties. The 2-amino group, if present, is a particularly versatile handle for derivatization. mdpi.com It can be acylated to form amides, reacted with aldehydes to form Schiff bases, or participate in coupling reactions to introduce a variety of substituents. mdpi.comnih.gov These modifications can significantly impact the biological activity of the resulting compounds. acs.org Additionally, other positions on the thiazole ring can be functionalized, for example, through electrophilic substitution reactions, to introduce new functional groups and expand the structural diversity of the this compound family.
Table 2: Common Derivatization Reactions of the Thiazole Core
| Position of Modification | Reagent/Reaction Type | Resulting Functional Group |
| 2-Amino group | Acyl halides/Anhydrides | Amide |
| 2-Amino group | Aldehydes/Ketones | Schiff Base (Imine) |
| 2-Amino group | Isothiocyanates | Thiourea |
| Thiazole Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration, etc. |
Functionalization at the 2-Position of the Thiazole Ring
The C2 position of the thiazole ring is known to be susceptible to deprotonation, making it a prime site for introducing various functional groups. While direct C-H functionalization at the 2-position of thiazole derivatives is a known strategy, specific examples detailing this approach for this compound are not extensively documented in general literature. However, the principles of direct arylation can be applied. Palladium-catalyzed direct arylation reactions provide a powerful tool for forming C-C bonds by activating a C-H bond. For thiazole derivatives, regioselective arylation at the 2-position is often achieved using a palladium catalyst, sometimes in conjunction with a copper co-catalyst, under ligand-free conditions. rsc.org This methodology, if applied to a suitable thiazole precursor, could be a viable route to installing the 2-bromophenyl group.
Alternatively, functionalization can be achieved through metal-halogen exchange from a 2-halothiazole precursor. For instance, 2-bromothiazole (B21250) can undergo a metal-halogen exchange to generate a 2-lithiothiazole, which can then react with a suitable electrophile. wikipedia.org
Substitution and Coupling Reactions at Peripheral Sites
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. These reactions are fundamental in expanding the chemical space of this compound derivatives.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between the bromophenyl moiety and various organoboron compounds. While specific studies on this compound are not broadly available, the general principles are well-established for other aryl bromides. For instance, a ligand-free Suzuki-Miyaura coupling methodology has been developed for sterically hindered 2'bromo-2-aryl benzothiazoles, which could be conceptually applied to this compound. nih.gov Efficient Suzuki-Miyaura cross-coupling reactions have also been described for other thiazole series, often utilizing microwave irradiation in aqueous media. rsc.org
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with alkenes to form substituted alkenes. nih.govresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a base. The reaction of 5-bromothiazoles with various alkenes has been shown to proceed efficiently, suggesting that the bromophenyl group in this compound would be similarly reactive. beilstein-archives.org
Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to yield an alkynylated product. acs.orgnih.govorganic-chemistry.org This method is effective for introducing alkyne functionalities onto the phenyl ring of the molecule. The Sonogashira reaction of 5-bromothiazoles with terminal alkynes proceeds in good yields, indicating the feasibility of this transformation on the this compound scaffold. beilstein-archives.org
The following table summarizes representative conditions for these coupling reactions as applied to analogous brominated thiazole derivatives.
| Coupling Reaction | Catalyst/Reagents | Substrate Example | Product | Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄, Na₂CO₃, Phenylboronic acid | 5-Bromo-4-phenyl-2-(pyridin-2-yl)thiazole | 4,5-Diphenyl-2-(pyridin-2-yl)thiazole | 60 | beilstein-archives.org |
| Heck | Pd(PPh₃)₄, Et₃N, Styrene | 5-Bromo-4-phenyl-2-(pyridin-2-yl)thiazole | (E)-5-(2-Phenylvinyl)-4-phenyl-2-(pyridin-2-yl)thiazole | 43 | beilstein-archives.org |
| Sonogashira | Pd(PPh₃)₄, CuI, Et₃N, Phenylacetylene | 5-Bromo-4-phenyl-2-(pyridin-2-yl)thiazole | 5-(Phenylethynyl)-4-phenyl-2-(pyridin-2-yl)thiazole | 52 | beilstein-archives.org |
Formation of Thiazolium Salts and Ionic Species
The nitrogen atom at the 3-position of the thiazole ring can be alkylated to form thiazolium salts. wikipedia.org This quaternization process introduces a positive charge into the molecule, significantly altering its electronic properties and reactivity. The formation of N-alkylated thiazolium salts is a common transformation for thiazole-containing compounds. google.com While specific examples for this compound are not readily found in general literature, the reaction is expected to proceed by treatment with an appropriate alkylating agent, such as an alkyl halide. The resulting thiazolium salts can serve as precursors to N-heterocyclic carbenes (NHCs) or be utilized as ionic liquids or catalysts in various organic reactions. researchgate.netusask.ca
Synthesis of Organometallic Complexes Incorporating this compound Ligands
The thiazole ring, with its nitrogen and sulfur heteroatoms, and the potential for C-H or C-Br activation on the phenyl ring, makes this compound a versatile ligand for the synthesis of organometallic complexes. mdpi.com The nitrogen atom of the thiazole can coordinate to a metal center, and intramolecular C-H or C-Br activation can lead to the formation of cyclometalated complexes.
Palladium, ruthenium, and iridium complexes with thiazole-containing ligands have been synthesized and characterized. For example, palladium(II) complexes with 2-amino-4-(substituted phenyl)thiazole derivatives have been prepared and studied. asianpubs.org Ruthenium(II) and Iridium(III) complexes with various thiazole-based ligands have also been reported, often exhibiting interesting photophysical properties. nih.govrsc.org The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the thiazole-containing ligand in an appropriate solvent.
The following table provides examples of organometallic complexes formed with analogous thiazole-based ligands.
| Metal | Ligand Example | Complex Structure | Synthetic Method | Reference |
| Palladium(II) | 2-amino-4-(p-bromophenyl)thiazole | [Pd(L)₂(CH₃COO)₂] | Reaction of ligand with Palladium(II) acetate | asianpubs.org |
| Platinum(II) | N-phenyl-1,3-thiazol-2-ylidene | [Pt(C^C*)(acac)] | Transmetalation from a silver-NHC complex | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization of 2 2 Bromophenyl Thiazole Scaffolds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-(2-Bromophenyl)thiazole by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei. Although specific experimental data for this compound is not detailed in the provided search results, the expected spectral characteristics can be inferred from the known structure and data from analogous compounds. rsc.orgnih.govasianpubs.org
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the six protons distributed across the thiazole (B1198619) and bromophenyl rings. The protons on the thiazole ring, H-4 and H-5, would appear as doublets in the heterocyclic region of the spectrum. The four protons on the bromophenyl ring are chemically non-equivalent and would present as a complex multiplet pattern in the aromatic region, typically between δ 7.0 and 8.5 ppm. The ortho-position of the bromine atom relative to the thiazole substituent induces steric strain that influences the electronic environment and, consequently, the chemical shifts of the adjacent protons.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Thiazole H-4 | ~ 7.3 - 7.6 | Doublet (d) |
| Thiazole H-5 | ~ 7.8 - 8.1 | Doublet (d) |
| Bromophenyl H-3' to H-6' | ~ 7.0 - 8.5 | Multiplet (m) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The proton-decoupled ¹³C NMR spectrum of this compound will display nine distinct signals for each of the carbon atoms in the molecule. The carbon atoms of the thiazole ring typically resonate at characteristic chemical shifts, with C-2 (bearing the bromophenyl group) appearing significantly downfield due to its attachment to two heteroatoms (N and S). asianpubs.orgresearchgate.net The C-4 and C-5 carbons of the thiazole ring are expected in the range of δ 115-150 ppm. asianpubs.org The six carbons of the bromophenyl ring will appear in the aromatic region (δ 120-140 ppm). The carbon atom directly bonded to the bromine (C-2') will have its chemical shift influenced by the halogen's inductive effects.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Thiazole C-2 | ~ 165 - 175 |
| Thiazole C-4 | ~ 140 - 150 |
| Thiazole C-5 | ~ 115 - 125 |
| Bromophenyl C-1' (ipso) | ~ 130 - 135 |
| Bromophenyl C-2' (C-Br) | ~ 120 - 125 |
| Bromophenyl C-3' to C-6' | ~ 125 - 135 |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within the this compound molecule. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Key expected vibrational modes include:
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.
C=N and C=C stretching: The stretching vibrations of the thiazole and phenyl rings are expected to produce a series of characteristic sharp bands in the 1600-1450 cm⁻¹ region. researchgate.net
In-plane and out-of-plane C-H bending: These vibrations give rise to signals in the fingerprint region (below 1400 cm⁻¹), which are highly specific to the substitution pattern of the aromatic ring.
C-S stretching: The thiazole ring's carbon-sulfur bond vibrations are typically weak and found in the 800-600 cm⁻¹ range.
C-Br stretching: The carbon-bromine bond vibration is expected to appear as a strong absorption at lower wavenumbers, generally in the 700-500 cm⁻¹ region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N/C=C Ring Stretch | 1600 - 1450 |
| C-H Bending (in-plane/out-of-plane) | 1400 - 690 |
| C-S Stretch | 800 - 600 |
| C-Br Stretch | 700 - 500 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern upon ionization. The molecular formula is C₉H₆BrNS, with a monoisotopic mass of approximately 238.94 Da.
A key feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively). nih.govacs.org This results in a characteristic molecular ion region with two peaks of almost equal intensity: the molecular ion peak (M⁺) and an (M+2)⁺ peak two mass units higher. youtube.com
The fragmentation of this compound under electron impact ionization is expected to proceed through several key pathways:
Loss of Bromine: Cleavage of the C-Br bond to form a [M-Br]⁺ fragment ion.
Ring Fission: Fragmentation of the thiazole ring, potentially involving the loss of a neutral molecule like hydrogen cyanide (HCN). nih.gov
Inter-ring Cleavage: Scission of the bond connecting the phenyl and thiazole rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the conjugated π-system of this compound. As a conjugated aromatic and heterocyclic system, the molecule is expected to exhibit strong absorptions in the ultraviolet region.
The primary electronic transitions observed are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. scielo.org.zaslideshare.net These transitions are characteristic of compounds with conjugated double bonds, such as those in the phenyl and thiazole rings. The presence of the bromine atom, a halogen substituent, may lead to a slight bathochromic (red) shift of the absorption maxima compared to an unsubstituted analog due to its electronic effects on the conjugated system. Multiple absorption bands are expected, corresponding to the different electronic transitions within the molecule's extended chromophore.
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions.
Table 4: Typical Bond Lengths Expected in the Crystal Structure of this compound
| Bond Type | Expected Bond Length (Å) |
| C-C (Aromatic) | 1.38 - 1.41 |
| C-N (Thiazole) | 1.30 - 1.38 |
| C-S (Thiazole) | 1.70 - 1.75 |
| C-Br | ~ 1.90 |
| C-C (Inter-ring) | ~ 1.48 |
Thermal Analysis Techniques in Structural Studies
Thermal analysis techniques are pivotal in the characterization of solid-state materials, providing crucial insights into the thermal stability, phase transitions, and purity of crystalline compounds such as this compound. The primary methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses are fundamental in establishing the physical properties of a synthesized compound, complementing spectroscopic and crystallographic data to build a complete structural profile.
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For a compound like this compound, a TGA curve would reveal its thermal stability and decomposition profile. The data from a TGA analysis typically includes the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of residual material. This information is critical for determining the temperature range within which the compound is stable and for understanding its degradation mechanism.
DSC, on the other hand, measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions. A DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point, which is a key indicator of its purity. The temperature at the peak of this event provides the melting temperature (Tₘ), while the integrated area of the peak yields the enthalpy of fusion (ΔHfus). The presence of impurities or polymorphic forms would typically result in a broadened melting peak or additional thermal events.
Despite a thorough review of scientific literature, specific experimental data from TGA or DSC analyses for this compound have not been reported. Research on related bromophenylthiazole scaffolds frequently employs these techniques to verify the identity and purity of synthesized derivatives. For instance, studies on analogous structures often report sharp melting points, indicating a high degree of crystallinity and purity. Thermogravimetric studies on larger, more complex molecules incorporating a bromophenylthiazole moiety have shown thermal stability at elevated temperatures. However, without direct experimental data for this compound, its specific decomposition temperatures and melting point remain undetermined.
The application of these techniques would be an essential step in the full structural and physical characterization of this compound. The resulting data would establish its thermal stability limits and provide a reliable metric for purity assessment.
Computational and Theoretical Investigations on 2 2 Bromophenyl Thiazole
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govnih.gov DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), allow for the optimization of molecular geometry and the calculation of numerous electronic properties that dictate the molecule's reactivity. researchgate.netresearchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. malayajournal.orgresearchgate.net A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmalayajournal.org
For thiazole (B1198619) derivatives, the HOMO is often localized over the thiazole ring, while the LUMO's distribution can vary depending on the substituents. researchgate.net In the case of 2-(2-Bromophenyl)thiazole, the electron-rich thiazole ring and the phenyl group contribute significantly to the HOMO, while the LUMO is expected to be distributed over the entire molecule, including the electron-withdrawing bromo-substituted phenyl ring. DFT calculations for similar thiazole derivatives have reported energy gaps in the range that indicates a moderate degree of stability and chemical reactivity. For example, a computational study on a morpholine-pendent 2-hydrazineyl thiazole derivative reported a HOMO-LUMO energy gap of 3.42 eV, indicating reasonable stability. researchgate.net
Table 1: Representative FMO Data for Thiazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 |
| (E)-4-(4-(1-(2-(4-(4-nitrophenyl)thiazol-2-yl)hydrazineylidene)ethyl)phenyl)morpholine | Not Specified | Not Specified | 3.42 |
| 2-Amino-4-(p-tolyl)thiazole (APT) | -5.54 | Not Specified | Not Specified |
| 2-Methoxy-1,3-thiazole (MTT) | -6.27 | Not Specified | Not Specified |
Note: Data is compiled from studies on various thiazole derivatives to illustrate typical values. researchgate.netmalayajournal.orgresearchgate.net The exact values for this compound would require specific calculation.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. malayajournal.orgresearchgate.net The MEP map displays different potential values on the electron density surface, typically using a color spectrum. Red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. malayajournal.org
For this compound, the MEP map would likely show the most negative potential (red) around the nitrogen and sulfur atoms of the thiazole ring, highlighting these as primary sites for electrophilic interaction and hydrogen bond acceptance. The hydrogen atoms and the region around the bromine atom would exhibit a more positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.netresearchgate.net This visualization helps in understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. chemrxiv.org
Local reactivity, which identifies the most reactive sites within a molecule, can be analyzed using Fukui functions. These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.org This analysis helps to pinpoint the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack, complementing the qualitative insights from MEP maps. For thiazole derivatives, these calculations can precisely identify the reactivity of different carbon and heteroatoms in the ring system.
Intramolecular Charge Transfer (ICT) is a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. nih.govnih.gov This process is highly dependent on the molecular structure and the solvent environment. nih.gov Natural Bond Orbital (NBO) analysis is a computational method used to study ICT by quantifying the stabilization energies associated with electron delocalization from donor NBOs to acceptor NBOs. nih.govmdpi.com
In this compound, the thiazole ring can act as an electron donor, while the bromophenyl group, due to the electron-withdrawing nature of bromine, can act as an acceptor. NBO analysis can reveal the extent of charge transfer between these moieties. mdpi.com Studies on similar donor-acceptor molecules containing thiazole have shown significant stabilization energies from interactions like π → π*, indicating a flow of charge that stabilizes the molecule. mdpi.com Understanding the ICT characteristics is crucial as it can influence the molecule's photophysical properties and its non-linear optical (NLO) behavior. researchgate.netsemanticscholar.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. researchgate.net MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. These simulations are particularly useful for understanding how a ligand like this compound behaves in a biological environment, such as in solution or when bound to a protein. nih.govnih.gov
Simulations can reveal the conformational flexibility of the molecule, the stability of ligand-protein complexes, and the nature of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net Key parameters analyzed from MD simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the radius of gyration (Rg) to monitor the compactness of the system over the simulation period. nih.gov
Molecular Docking Studies for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. amazonaws.commdpi.com This method is extensively used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. mdpi.comnih.gov
Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been successfully docked into the active sites of various enzymes to explore their potential as antimicrobial and anticancer agents. nih.gov For this compound, docking studies would involve placing the molecule into the binding pocket of a specific protein target. The software then calculates the binding affinity (docking score), which estimates the strength of the interaction. nih.govnih.gov
The results would reveal the specific amino acid residues involved in the binding and the types of interactions formed, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov For example, the thiazole nitrogen might act as a hydrogen bond acceptor, while the phenyl ring could engage in π-π stacking with aromatic residues like tyrosine or phenylalanine in the active site. Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. acs.orgnih.govacs.org
In Silico Structure-Activity Relationship (SAR) Prediction and Analysis
Computational, or in silico, structure-activity relationship (SAR) studies are pivotal in modern drug discovery, providing insights into how a molecule's chemical structure influences its biological activity. For thiazole derivatives, including those with a 2-(2-bromophenyl) moiety, SAR analyses have been instrumental in predicting and explaining their therapeutic potential. These studies often correlate specific structural features and physicochemical properties with observed biological effects, such as antimicrobial or anticancer activity.
The biological activity of thiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The presence of electron-withdrawing groups, such as halogens (Br, Cl, F) and nitro (NO2) groups, has been shown to enhance the antimicrobial properties of these compounds. nih.gov For instance, SAR studies on pyrazolyl–thiazole derivatives revealed that substituents like bromo and nitro groups on the phenyl ring led to substantial activity against bacteria such as B. subtilis and B. megaterium. nih.gov The increased electrophilicity imparted by these groups is thought to enhance interactions with microbial targets. nih.gov Similarly, other research has indicated that an electron-withdrawing group at the para-position of the phenyl nucleus attached to a thiazole ring is associated with good antibacterial activity. nih.gov
Molecular docking simulations are a key component of in silico SAR analysis, helping to visualize and quantify the interactions between a ligand and its biological target. For novel thiazole-Schiff base derivatives, docking studies have shown that compounds with moderate binding affinity and high stability within the receptor's binding site are promising candidates. researchgate.net In the context of anticancer activity, docking studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives against cancer-related proteins demonstrated good docking scores, which correlated with their in vitro anticancer efficacy. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are often coupled with SAR to assess the drug-likeness and oral bioavailability of synthesized compounds, ensuring that potent compounds also possess favorable pharmacokinetic profiles. researchgate.netals-journal.com
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between chemical structure and biological activity. For a series of thiazole derivatives studied as PIN1 inhibitors, 2D-QSAR models were developed using descriptors such as molar refractivity (MR), LogP, and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). imist.ma These models successfully predicted the biological activity and helped to explain the origin of this activity, demonstrating the predictive power of computational approaches in designing new, more potent thiazole-based therapeutic agents. imist.ma
Table 1: Summary of In Silico SAR Findings for Thiazole Derivatives
| Study Type | Key Finding | Implication for this compound |
|---|---|---|
| Substituent Effect Analysis | Electron-withdrawing groups (e.g., Br, NO₂) on the phenyl ring enhance antimicrobial activity. nih.govnih.gov | The bromo-substituent is predicted to contribute positively to potential antimicrobial activity. |
| Molecular Docking | Good docking scores of bromophenyl-thiazole derivatives correlate with anticancer activity. nih.gov | Suggests potential for interaction with various biological targets, warranting further investigation. |
| ADMET Prediction | Thiazole derivatives often show promising oral bioavailability in computational models. researchgate.netals-journal.com | Indicates a likelihood of good pharmacokinetic properties for the parent compound. |
| QSAR Modeling | Physicochemical and electronic descriptors (LogP, ELUMO) are key predictors of biological activity for thiazoles. imist.ma | The electronic properties of the bromo-substituent are crucial for its activity profile. |
Investigation of Nonlinear Optical (NLO) Properties and Related Phenomena
Nonlinear optical (NLO) materials are crucial for modern optoelectronic applications, including high-density optical data storage and photodynamic therapy. acrhem.org Organic compounds, particularly those with donor-π-acceptor (D-π-A) architectures, are of significant interest due to their potential for large NLO responses. The delocalization of π-electrons within these molecules leads to significant polarization, which is fundamental to their NLO properties. nih.gov Thiazole and its derivatives have been identified as attractive building blocks for the synthesis of chromophores with significant NLO activity. acrhem.org
The NLO response of a molecule is quantified by its hyperpolarizability. Computational studies, often employing Density Functional Theory (DFT), are used to predict these properties. For organic NLO materials, intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge is a key mechanism. nih.gov By modifying the donor, acceptor, or π-spacer components, the NLO properties can be fine-tuned. Studies on non-fullerene acceptors based on DTS(FBTTh2)2 have shown that strategic modifications can lead to smaller energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is often correlated with enhanced NLO responses. nih.gov
For thiazole-based systems, incorporating strong electron-donor groups and extending the π-conjugation length can significantly improve NLO properties. acrhem.orgacs.org Theoretical investigations on various designed compounds have demonstrated that these modifications can lead to high values of linear polarizability (⟨α⟩), first hyperpolarizability (β), and second-order hyperpolarizability (⟨γ⟩). nih.gov For example, a study on thiazole Schiff base chromophores revealed excellent three-photon absorption coefficients and high values of the nonlinear refractive index (n2). acrhem.org While specific NLO data for this compound is not extensively documented in the reviewed literature, the general principles derived from related structures suggest its potential as a component in NLO materials. The bromophenyl group can act as a modifiable unit within a larger D-π-A framework to tune the electronic and optical properties.
Table 2: Key Parameters in Computational NLO Studies of Thiazole-Related Systems
| Parameter | Description | Significance |
|---|---|---|
| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. nih.gov | Smaller energy gaps are generally associated with higher polarizability and enhanced NLO activity. |
| Linear Polarizability (⟨α⟩) | A measure of the linear response of the electron cloud to an applied electric field. nih.gov | Indicates the ease of polarization of the molecule. |
| First Hyperpolarizability (β) | A measure of the second-order (first nonlinear) response of the molecule to an intense light field. nih.gov | A key indicator of second-order NLO activity, essential for applications like frequency doubling. |
| Second Hyperpolarizability (⟨γ⟩) | A measure of the third-order nonlinear response. nih.gov | Relevant for phenomena such as three-photon absorption and optical limiting. acrhem.org |
| Intramolecular Charge Transfer (ICT) | The transfer of electron density from a donor to an acceptor part of a molecule upon excitation. nih.gov | A fundamental process that gives rise to large hyperpolarizabilities in D-π-A systems. |
Analysis of Supramolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, governed by supramolecular interactions, dictates the macroscopic properties of a material. For this compound and its derivatives, X-ray crystallography and computational tools like Hirshfeld surface analysis are employed to investigate these interactions and the resulting crystal packing. tandfonline.comtandfonline.com These analyses reveal a variety of non-covalent interactions, including hydrogen bonds, halogen bonds (Br···Br), and π-π stacking, which collectively stabilize the crystal lattice. tandfonline.comtandfonline.comnih.gov
In the crystal structures of related N-(4-Bromophenyl)-thiazole derivatives, various hydrogen bonds such as C-H···O, N-H···O, and N-H···N are observed, forming motifs like rings and chains that construct the supramolecular architecture. tandfonline.comtandfonline.com The bromine atom frequently participates in significant intermolecular interactions. Short Br···Br contacts, a type of halogen bond, have been observed linking molecules into sheets. nih.gov For example, in N-(benzo[d]thiazol-6-yl)-3-bromobenzamide, a Br···Br interaction distance of 3.5812 (6) Å was reported. nih.gov
Furthermore, π-π stacking interactions between the aromatic thiazole and bromophenyl rings are common stabilizing features in these crystal structures. tandfonline.com These can occur in parallel offset or edge-to-face arrangements, with centroid-to-centroid distances typically in the range of 3.6 to 3.9 Å. tandfonline.com The interplay of these varied and often subtle non-covalent forces determines the final three-dimensional arrangement of the molecules, influencing properties such as melting point, solubility, and even solid-state optical behavior. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses are also used to further characterize the strength and nature of these weak interactions. tandfonline.com
Table 3: Common Supramolecular Interactions in Bromophenyl-Thiazole Derivatives
| Interaction Type | Description | Typical Geometric Parameters | Reference Example |
|---|---|---|---|
| Hydrogen Bonds | Interactions involving a hydrogen atom and an electronegative atom (e.g., O, N). | N-H···O, C-H···O, N-H···N | Formation of ring motifs stabilizing crystal packing. tandfonline.comtandfonline.com |
| Halogen Bonds | Non-covalent interaction involving a halogen atom (e.g., Br) as an electrophilic species. | Br···Br, Br···O/N | Br···Br distance of 3.5812 (6) Å observed in a related structure. nih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-to-centroid distances of 3.6 - 3.9 Å. tandfonline.com | Parallel offset stacking found between thiazole rings and between thiazole and bromophenyl rings. tandfonline.com |
| van der Waals Contacts | General intermolecular forces including H···H, C···H, Br···H. | Quantified by Hirshfeld surface analysis. | Fingerprint plots reveal the percentage contribution of each contact type to the overall packing. tandfonline.com |
Reaction Mechanisms and Reactivity Profiles of 2 2 Bromophenyl Thiazole Derivatives
Electrophilic Substitution Reactions on the Phenyl and Thiazole (B1198619) Rings
Electrophilic substitution reactions on the 2-(2-bromophenyl)thiazole scaffold can theoretically occur on either the phenyl or the thiazole ring. The outcome is governed by the directing effects of the existing substituents.
Phenyl Ring Reactivity: The phenyl ring is substituted with two groups: the thiazol-2-yl group and a bromine atom.
Thiazol-2-yl Group: The thiazole ring, connected at its C2 position, generally acts as an electron-withdrawing and deactivating group due to the electronegativity of the nitrogen and sulfur atoms. This deactivation reduces the nucleophilicity of the attached phenyl ring, making electrophilic substitution more difficult compared to benzene. It primarily directs incoming electrophiles to the meta position.
Bromine Atom: The bromine atom is also a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho, para-director because of the resonance-based electron-donating effect of its lone pairs.
In this compound, these directing effects are in opposition. The thiazole group at C1' directs towards C3' and C5', while the bromine at C2' directs towards C4' and C6'. The regiochemical outcome of an electrophilic attack depends on the specific reaction conditions and the nature of the electrophile, often leading to a mixture of isomers. However, directed C-H functionalization using transition metal catalysts can provide high selectivity. For instance, Ru-catalyzed reactions have been developed for the meta-selective C-H nitration of 2-arylthiazoles using Cu(NO₃)₂·3H₂O as the nitro source, demonstrating that modern synthetic methods can overcome inherent electronic biases. nih.gov
Thiazole Ring Reactivity: The thiazole ring itself is an electron-deficient heterocycle, making it generally resistant to electrophilic attack. When such reactions do occur, they are highly regioselective.
The C2 position is the most electron-deficient and least likely to be attacked by an electrophile. pharmaguideline.com
The C5 position is the most electron-rich and is the preferred site for electrophilic substitution, such as halogenation, nitration, and mercuration. pharmaguideline.com
The C4 position is of intermediate reactivity. pharmaguideline.com
The presence of an electron-donating group at the C2 position can activate the ring, facilitating electrophilic attack at the C5 position even under mild conditions. pharmaguideline.com Conversely, the 2-(2-bromophenyl) group is electron-withdrawing, further deactivating the thiazole ring towards electrophiles.
| Ring | Position of Attack | Directing Group(s) | Predicted Reactivity |
| Phenyl | C4' / C6' | Bromine (ortho, para-director) | Possible, but deactivated |
| Phenyl | C3' / C5' | Thiazol-2-yl (meta-director) | Possible, but deactivated |
| Thiazole | C5 | Ring electronics | Preferred site on thiazole ring, but highly deactivated |
| Thiazole | C4 | Ring electronics | Less favorable than C5 |
Nucleophilic Substitution Reactions Involving the Bromine Atom
Aryl halides, including this compound, are generally unreactive towards traditional nucleophilic aromatic substitution (SₙAr) reactions. This low reactivity is attributed to two main factors:
Bond Strength: The C-Br bond has partial double bond character due to resonance between the halogen's lone pairs and the phenyl ring's π-system, making the bond stronger and harder to break. quora.com
π-System Repulsion: The electron-rich aromatic π-system repels incoming nucleophiles. vedantu.comck12.org
SₙAr reactions on simple aryl halides typically require harsh conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which is not the case here. libretexts.org
The most significant and synthetically useful nucleophilic substitution pathways for this compound involve transition metal catalysis, particularly with palladium. These cross-coupling reactions have become fundamental in modern organic synthesis.
Common Palladium-Catalyzed Cross-Coupling Reactions:
| Reaction Name | Nucleophile Source | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Biaryl or Aryl-Alkyl/Alkenyl |
| Heck-Mizoroki Reaction | Alkenes (e.g., R-CH=CH₂) | Pd(OAc)₂, P(o-tol)₃, base (e.g., NEt₃) | Arylated Alkenes |
| Sonogashira Coupling | Terminal Alkynes (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI, base (e.g., NEt₃) | Aryl Alkynes |
| Buchwald-Hartwig Amination | Amines (e.g., R₂NH) | Pd₂(dba)₃, phosphine ligand (e.g., BINAP) | Aryl Amines |
| Stille Coupling | Organostannanes (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Biaryl or Aryl-Alkyl/Alkenyl |
These reactions proceed via a catalytic cycle that allows for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making them highly valuable for the functionalization of the this compound core.
Oxidation and Reduction Pathways
The this compound molecule has several sites susceptible to oxidation and reduction, although the aromaticity of both rings confers significant stability.
Oxidation: The primary site for oxidation in a thiazole ring is the sulfur atom. Depending on the oxidant and reaction conditions, the sulfur can be oxidized to a sulfoxide or, more rarely, a sulfone. However, this process is challenging due to the delocalization of the sulfur lone pair electrons within the aromatic system. Strong oxidizing agents are typically required, which can also lead to undesired side reactions or ring degradation. The electrochemical oxidation of thiazole derivatives has been studied, often involving the formation of radical cations that can undergo further reactions. researchgate.net
Reduction: Reduction of this compound can target either the thiazole ring, the phenyl ring, or the carbon-bromine bond.
Catalytic Hydrogenation: Under forcing conditions (high pressure and temperature with catalysts like Raney Nickel), the thiazole ring can be reduced. The phenyl ring is more resistant to reduction and requires even more vigorous conditions.
Debromination: The C-Br bond can be reduced (replaced with a C-H bond) via several methods, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a base, or by using metal hydrides.
Electrochemical Reduction: Electrochemical studies on thiazole-based compounds have shown that they can undergo reduction, typically involving the π-system of the heterocyclic ring. researchgate.net
Cyclization and Rearrangement Mechanisms in Thiazole Systems
The structure of this compound is a precursor for various cyclization reactions, particularly those that form fused heterocyclic systems.
Intramolecular Cyclization: The ortho arrangement of the bromine atom and the thiazole substituent on the phenyl ring is ideal for intramolecular cyclization reactions, often mediated by transition metals. For example, intramolecular Heck reactions can be envisioned if an alkene moiety is introduced elsewhere in the molecule. Another common strategy is palladium-catalyzed C-H activation/arylation, where the C-Br bond is used to form a new ring by coupling with a C-H bond on the thiazole ring or a substituent, leading to polycyclic aromatic systems.
Hantzsch Thiazole Synthesis Mechanism: While not a reaction of this compound, the Hantzsch synthesis is the classic mechanism for forming the thiazole ring itself and is relevant to its derivatives. The synthesis of a 4-arylthiazole, for instance, involves the cyclocondensation of a phenacyl bromide (an α-haloketone) with a thioamide. The mechanism proceeds via:
Nucleophilic attack by the sulfur of the thioamide on the α-carbon of the phenacyl bromide, displacing the bromide.
Formation of an isothiourea intermediate.
Intramolecular cyclization via nucleophilic attack by the thioamide's nitrogen atom on the ketone's carbonyl carbon.
Dehydration of the resulting hydroxyl-thiazoline intermediate to yield the aromatic thiazole ring. acs.orgnih.gov
Cycloaddition Reactions: Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring means that high temperatures are often required. wikipedia.org For example, Diels-Alder reactions with alkynes can lead to the formation of a pyridine ring after the extrusion of sulfur. wikipedia.org Thiazolium salts, formed by N-alkylation of the thiazole ring, are also known to undergo [3+2] cycloaddition reactions with various electron-deficient partners, providing a route to complex fused systems. rsc.org
Mechanistic Studies of Catalyzed Reactions
The palladium-catalyzed Suzuki-Miyaura coupling is one of the most important reactions for modifying this compound. Its mechanism is well-studied and serves as a model for many cross-coupling reactions. nih.govresearchgate.net
The generally accepted catalytic cycle involves three primary steps:
Oxidative Addition: The cycle begins with the active Pd(0) catalyst. The aryl halide, this compound, reacts with the Pd(0) complex, breaking the C-Br bond and inserting the palladium atom to form a square planar Pd(II) complex. This is often the rate-determining step of the cycle. illinois.eduyoutube.com Mechanistic studies have shown that for aryl bromides, this step typically occurs with a bisphosphine palladium species. illinois.edu
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic borate complex (e.g., [R-B(OH)₃]⁻). This complex then transfers its organic group (R) to the Pd(II) center, displacing the halide (Br⁻). This step results in a new Pd(II) complex with two organic ligands. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the product. This step reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. nih.gov
Advanced Applications of 2 2 Bromophenyl Thiazole and Its Analogs in Materials Science and Catalysis
Role in Homogeneous and Heterogeneous Catalysis
Thiazole (B1198619) derivatives, including analogs of 2-(2-Bromophenyl)thiazole, have demonstrated utility in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, thiazolium salts, which can be derived from 2-arylthiazoles, have been employed as catalysts. For instance, polymethylene-bridged thiazolium and benzothiazolium salts are effective catalysts for the benzoin (B196080) condensation. Furthermore, thiazolium bromide salts have been utilized to catalyze the synthesis of 1,4-diketones.
In the realm of heterogeneous catalysis, the focus has been on developing recyclable and sustainable catalytic systems. A notable example is the use of a cross-linked chitosan (B1678972) hydrogel as a biocatalyst for the synthesis of novel thiazole derivatives. mdpi.com This eco-friendly catalyst, with its high surface area and thermal stability, facilitates the reaction under mild conditions with high yields and can be reused multiple times without significant loss of catalytic efficiency. mdpi.com The catalytic activity is attributed to the amine groups in the chitosan backbone, which assist in the formation of a key reactive intermediate. mdpi.com
Ruthenium-based catalysts are also prominent in the hydrogenation of amides, a challenging but important transformation. nih.gov While many of these are homogeneous catalysts, the principles can be extended to the design of heterogeneous systems. The development of such catalysts is crucial for the sustainable production of amines and alcohols.
Development of Organometallic Catalytic Systems
The coordination of thiazole-containing ligands to metal centers has led to the development of a diverse range of organometallic catalytic systems. Ruthenium(II) and Osmium(II) are particularly well-explored in this context. "Piano-stool" complexes, featuring a metal center coordinated to a π-arene and other ligands, including those derived from 2-phenylthiazole (B155284) and its analogs, have shown significant catalytic potential. nih.gov While much of the recent research on these complexes has focused on their anticancer properties, their inherent catalytic activity in other transformations is well-established. nih.gov
For example, the coordination of a phenylazopyridine ligand to a ruthenium-arene scaffold results in a complex capable of catalytically oxidizing glutathione, a key cellular antioxidant. nih.gov This reactivity is attributed to the metal center shifting the reduction potential of the ligand to a biologically accessible range. nih.gov
More recently, the synthesis of an "osmathiazole" ring has been reported, which represents an extrapolation of organic thiazole synthesis to organometallic chemistry. acs.orgnih.gov This novel metallacycle is formed by the reaction of an osmium-alkylidyne complex with a thioamide and exhibits aromatic character. acs.orgnih.gov Cationic dihydride-osmium(IV) pincer complexes have also been shown to be active catalysts for the dehydrogenation of alcohols. acs.org
Palladium complexes with ligands analogous to this compound have also been investigated as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The catalytic activity of these complexes can proceed through both homogeneous and heterogeneous pathways, often involving the in situ generation of palladium nanoparticles. rsc.org The nature of the ligands plays a crucial role in the formation and stability of these catalytically active species. rsc.org
Optoelectronic Materials and Devices Exploiting NLO Characteristics
Materials with significant nonlinear optical (NLO) properties are in high demand for applications in optoelectronics, including optical data storage and signal processing. wikipedia.org Organic molecules, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials due to the ability to tune their properties through synthetic modification. Thiazole derivatives have emerged as a key class of compounds in this field.
Theoretical and experimental studies have shown that 2,4-disubstituted thiazoles can exhibit significant second-order NLO responses. In a study of novel 2,4-disubstituted mdpi.comresearchgate.net-thiazoles, a compound featuring a 2-(3-methylphenoxymethyl)phenyl group and a 4-nitrophenyl substituent displayed a high first hyperpolarizability (β) value, indicating strong NLO properties. researchgate.net The NLO response of these materials is often evaluated relative to a standard material like urea.
The introduction of strong electron-donating and electron-accepting groups, connected by a π-conjugated system that includes the thiazole ring, is a common strategy to enhance NLO properties. Benzothiazolium salts, for instance, have been found to be more effective NLO-phores than their neutral benzothiazole (B30560) counterparts. researchgate.net The extension of the conjugated bridge between the donor and acceptor groups also contributes to improved NLO characteristics. researchgate.net
Computational studies, often employing Density Functional Theory (DFT), are a powerful tool for predicting and understanding the NLO properties of new thiazole derivatives. nih.govrsc.org These studies can calculate key parameters like the first hyperpolarizability (β) and help in the rational design of molecules with enhanced NLO responses.
Table 1: Nonlinear Optical Properties of Selected Thiazole Analogs
| Compound | Description | First Hyperpolarizability (β) | Reference |
| Compound 4n | 2,4-disubstituted thiazole with 2-(3-methylphenoxymethyl)phenyl and 4-nitrophenyl substituents | Very good NLO property compared to urea | researchgate.net |
| Pyrrole Hydrazone 3B | (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrophenyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | 48.83 × 10⁻³⁰ esu | nih.gov |
| Pyrrole Hydrazone 3C | (E)-ethyl 3,5-dimethyl-4-((2-(4-nitrobenzoyl)hydrazono)methyl)-1H-pyrrole-2-carboxylate | 63.89 × 10⁻³⁰ esu | nih.gov |
| Thiazolidine-amide THA@Cl | Thiazolidine-amide with chlorine substituent | 1217.15 a.u. | researchgate.net |
| Thiazolidine-amide THA@FF | Thiazolidine-amide with two fluorine substituents | 1546.58 a.u. | researchgate.net |
Note: The values of hyperpolarizability are reported in different units across studies and are presented here as in the original sources. Direct comparison requires unit conversion.
Material Protection: Theoretical Aspects of Corrosion Inhibition
The corrosion of metals is a significant industrial problem, and the use of organic inhibitors is a common and effective method of protection. Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiazole and its derivatives, are known to be excellent corrosion inhibitors, particularly for steel in acidic media. mdpi.com The mechanism of inhibition involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. mdpi.com
Theoretical studies, primarily using quantum chemical calculations based on Density Functional Theory (DFT), have provided significant insights into the mechanism of corrosion inhibition by thiazole derivatives. researchgate.netmdpi.comnih.gov These studies calculate various parameters that correlate with the inhibition efficiency of the molecules. Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): Higher values of E_HOMO indicate a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Lower values of E_LUMO suggest a greater ability of the molecule to accept electrons from the metal surface.
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity and thus better inhibition efficiency.
Adsorption Energy (E_ads): A more negative (larger) adsorption energy indicates a stronger and more spontaneous adsorption of the inhibitor on the metal surface.
Studies on 1,3-thiazole and its amino derivatives have shown that the introduction of an amino group enhances the corrosion inhibition performance. researchgate.net The position of the amino group also plays a role, with 4-amino-1,3-thiazole showing a higher predicted efficiency than 2-amino-1,3-thiazole. researchgate.net This is attributed to the electronic properties of the molecules, which influence their interaction with the metal surface.
Molecular dynamics simulations can further complement DFT calculations by providing a picture of the adsorption configuration of the inhibitor molecules on the metal surface. researchgate.net These simulations have shown that thiazole derivatives tend to adsorb in a planar orientation, maximizing their contact with the surface.
Table 2: Theoretical Data for Corrosion Inhibition by Thiazole Analogs on Iron Surfaces
| Inhibitor Molecule | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Adsorption Energy (E_ads) (kJ/mol) | Reference |
| 1,3-Thiazole (TA) | -7.02 | -1.01 | 6.01 | -698.8 | researchgate.net |
| 2-Amino-1,3-thiazole (2-ATA) | -6.45 | -0.54 | 5.91 | -726.5 | researchgate.net |
| 4-Amino-1,3-thiazole (4-ATA) | -6.23 | -0.41 | 5.82 | -732.1 | researchgate.net |
Data obtained from theoretical calculations and simulations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
